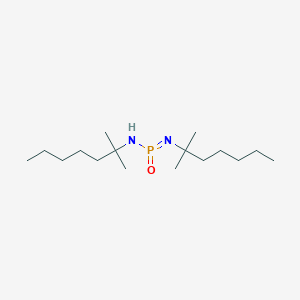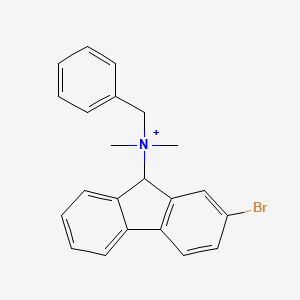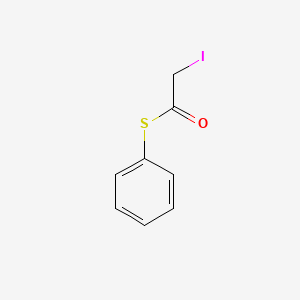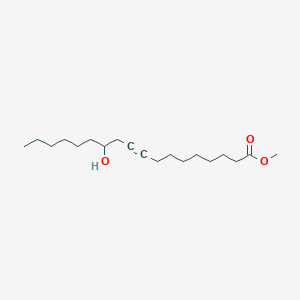
N,N'-Di-tert-octyl phosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-tert-octyl phosphonic diamide is an organophosphorus compound with the molecular formula C16H35N2OP It is characterized by the presence of two tert-octyl groups attached to the nitrogen atoms of a phosphonic diamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-octyl phosphonic diamide typically involves the reaction of phosphonic acid derivatives with tert-octylamine. One common method is the reaction of di-tert-butyl phosphite with tert-octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
Industrial production of N,N’-Di-tert-octyl phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-tert-octyl phosphonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide to phosphine derivatives.
Substitution: The tert-octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Applications De Recherche Scientifique
N,N’-Di-tert-octyl phosphonic diamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Di-tert-octyl phosphonic diamide involves its interaction with molecular targets through its phosphonic diamide group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tert-octyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Di-tert-butyl phosphonic diamide
- N,N’-Di-tert-hexyl phosphonic diamide
- N,N’-Di-tert-decyl phosphonic diamide
Uniqueness
N,N’-Di-tert-octyl phosphonic diamide is unique due to its specific tert-octyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific reactivity and selectivity.
Propriétés
Numéro CAS |
73790-33-7 |
|---|---|
Formule moléculaire |
C16H35N2OP |
Poids moléculaire |
302.44 g/mol |
InChI |
InChI=1S/C16H35N2OP/c1-7-9-11-13-15(3,4)17-20(19)18-16(5,6)14-12-10-8-2/h7-14H2,1-6H3,(H,17,18) |
Clé InChI |
IVDNMVVMFKCJOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)NP(=NC(C)(C)CCCCC)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)




![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)

![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
